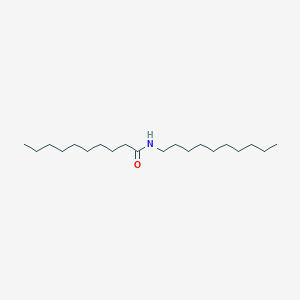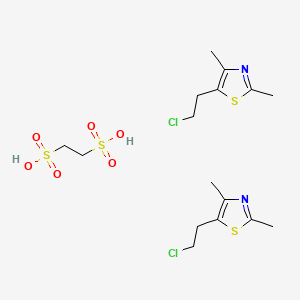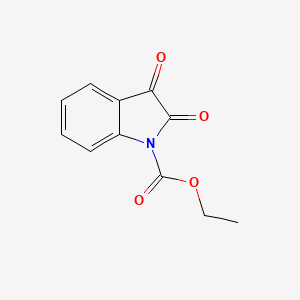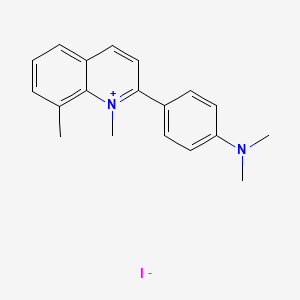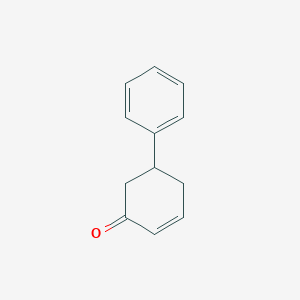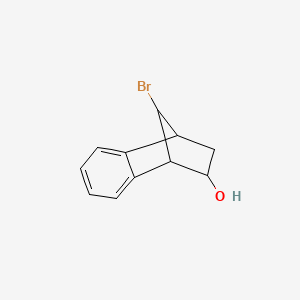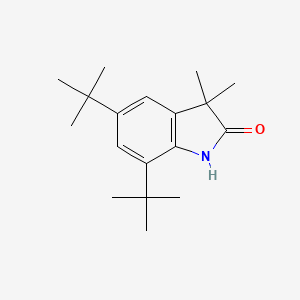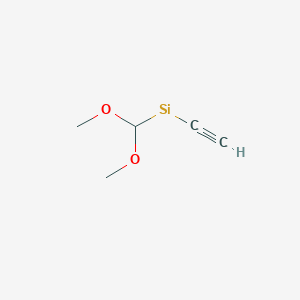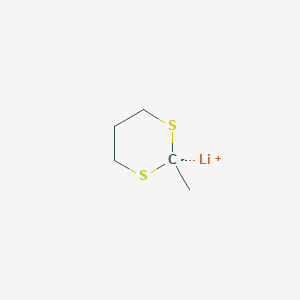
Lithium, (2-methyl-1,3-dithian-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lithium, (2-methyl-1,3-dithian-2-yl)- can be synthesized through the reaction of 2-methyl-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
化学反応の分析
Types of Reactions
Lithium, (2-methyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile in reactions with electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Reagents such as alkyl halides can be used, with the reaction conditions varying depending on the desired product.
Major Products Formed
Nucleophilic Addition: The major products are often alcohols or other functionalized compounds depending on the electrophile used.
Substitution Reactions: The products can include a wide range of substituted dithianes.
科学的研究の応用
Lithium, (2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science:
作用機序
The mechanism by which lithium, (2-methyl-1,3-dithian-2-yl)- exerts its effects involves its role as a nucleophile. The compound can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its use in organic synthesis .
類似化合物との比較
Similar Compounds
Lithium 1,3-dithiane: Similar in structure but lacks the methyl group at the 2-position.
Lithium 2-trimethylsilyl-1,3-dithiane: Contains a trimethylsilyl group instead of a methyl group.
Uniqueness
Lithium, (2-methyl-1,3-dithian-2-yl)- is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions .
特性
CAS番号 |
27969-97-7 |
|---|---|
分子式 |
C5H9LiS2 |
分子量 |
140.2 g/mol |
InChI |
InChI=1S/C5H9S2.Li/c1-5-6-3-2-4-7-5;/h2-4H2,1H3;/q-1;+1 |
InChIキー |
GMTAXELSMZUCSZ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[C-]1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
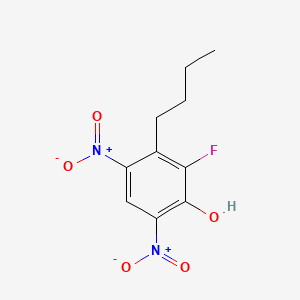
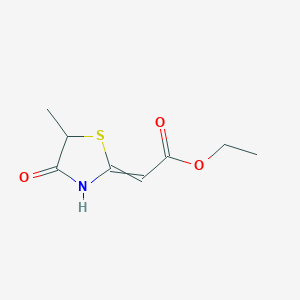

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
